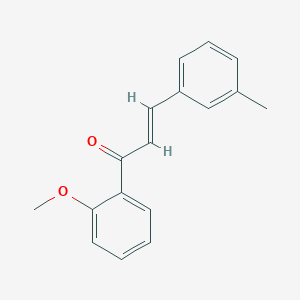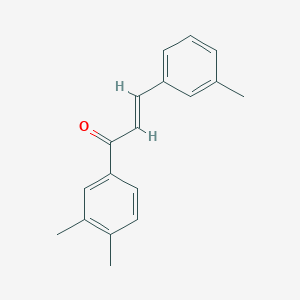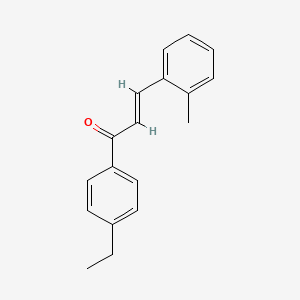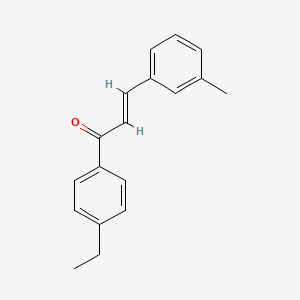
(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 2-E-MMPP, is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. For example, it has been used as a model compound to study the enzymatic hydrolysis of esters, which is an important reaction in the production of drugs and other compounds. Additionally, this compound has been studied as a potential inhibitor of enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This compound has also been studied as a potential inhibitor of the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes, a type of inflammatory mediator.
Wirkmechanismus
The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one is not fully understood. It is believed that this compound inhibits enzymes by binding to their active sites, thus preventing the enzymes from catalyzing reactions. Additionally, this compound may interact with other molecules in the cell, such as lipids, proteins, and nucleic acids.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This can lead to an increase in the levels of acetylcholine, which can have a variety of effects on the body, including increased alertness and improved memory. Additionally, this compound has been shown to inhibit the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes. This can lead to a decrease in the production of leukotrienes, which can reduce inflammation and improve respiratory function.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one has a number of advantages for use in laboratory experiments. For example, it is a relatively simple compound to synthesize, and it is relatively stable. Additionally, it is non-toxic and has a low odor. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, it can be difficult to control the concentration of this compound in a solution, which can make it difficult to accurately measure its effects.
Zukünftige Richtungen
There are a number of potential future directions for the study of (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one. For example, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, more research could be done to identify other potential applications for this compound, such as in drug development or in the production of other compounds. Finally, further research could be done to improve the solubility of this compound, as well as to develop methods for better controlling its concentration in solutions.
Synthesemethoden
(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one can be synthesized using a number of methods. One such method is the Michael addition reaction, which involves the addition of an enolate to an α,β-unsaturated carbonyl compound. This reaction can be catalyzed by a base, such as potassium carbonate, and a reducing agent, such as sodium borohydride, to produce this compound. Other methods for synthesizing this compound include the Stetter reaction and the Ugi reaction.
Eigenschaften
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-6-5-7-14(12-13)10-11-16(18)15-8-3-4-9-17(15)19-2/h3-12H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQFFEWZAUDDOD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)


